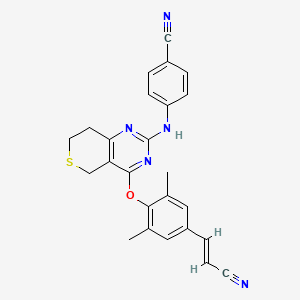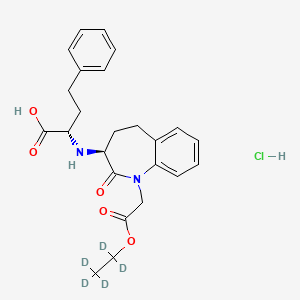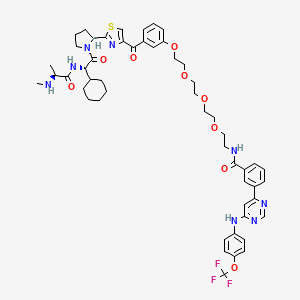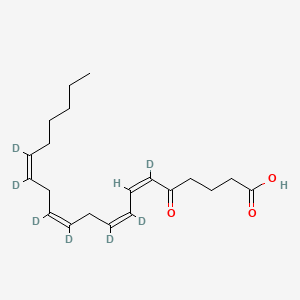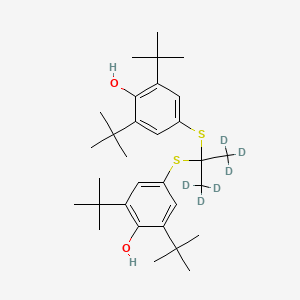
Probucol-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Probucol-d6 is a deuterated form of probucol, a lipid-lowering agent with antioxidant properties. Probucol is primarily used to reduce low-density lipoprotein (LDL) cholesterol levels and has been investigated for its potential benefits in treating various cardiovascular diseases. The deuterated version, this compound, contains six deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Probucol-d6 involves the incorporation of deuterium atoms into the probucol molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated phenols or deuterated thiols can be used as starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment. The process requires careful optimization of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Probucol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the original thiol form.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound.
科学研究应用
Probucol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurodegenerative disorders, and diabetes.
Industry: Utilized in the development of advanced drug delivery systems and as a reference standard in analytical chemistry.
作用机制
Probucol-d6 exerts its effects primarily through its antioxidant properties and its ability to modulate lipid metabolism. The compound increases the catabolism of low-density lipoprotein (LDL) cholesterol and inhibits cholesterol synthesis and absorption. This compound also inhibits the oxidation of LDL cholesterol, thereby reducing the risk of atherosclerosis. The molecular targets involved include ATP-binding cassette transporter A1 (ABCA1) and various enzymes involved in lipid metabolism .
相似化合物的比较
Probucol-d6 can be compared with other lipid-lowering agents and antioxidants, such as:
Simvastatin: A statin used to lower cholesterol levels by inhibiting HMG-CoA reductase.
Atorvastatin: Another statin with a similar mechanism of action to simvastatin.
Vitamin E: An antioxidant that protects cells from oxidative damage.
Coenzyme Q10: An antioxidant involved in cellular energy production.
This compound is unique due to its dual action as a lipid-lowering agent and antioxidant, as well as its enhanced stability and pharmacokinetic properties due to deuteration .
属性
分子式 |
C31H48O2S2 |
|---|---|
分子量 |
522.9 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-yl]sulfanylphenol |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13D3,14D3 |
InChI 键 |
FYPMFJGVHOHGLL-AOUIHTGTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


